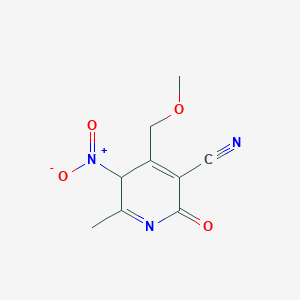
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile is a complex organic compound with a unique structure that includes a nitro group, a methoxymethyl group, and a nitrile group
准备方法
The synthesis of 1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile involves several steps. One common method includes the reaction of 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with appropriate reagents under controlled conditions . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .
化学反应分析
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that affect cellular processes . The methoxymethyl and nitrile groups contribute to its overall stability and reactivity .
相似化合物的比较
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile can be compared with other similar compounds such as:
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their pharmaceutical applications.
Quinazolinone analogues: These compounds have similar biological activities and are studied for their potential therapeutic uses.
Imidazole derivatives: These compounds also exhibit a range of biological activities and are used in various medicinal applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C9H9N3O4 |
|---|---|
分子量 |
223.19 g/mol |
IUPAC 名称 |
4-(methoxymethyl)-2-methyl-3-nitro-6-oxo-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C9H9N3O4/c1-5-8(12(14)15)7(4-16-2)6(3-10)9(13)11-5/h8H,4H2,1-2H3 |
InChI 键 |
QNWHSBVYZBLLSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=O)C(=C(C1[N+](=O)[O-])COC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


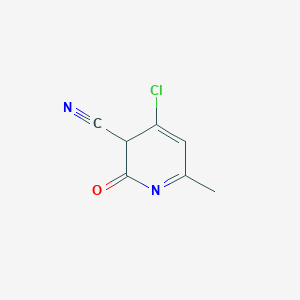

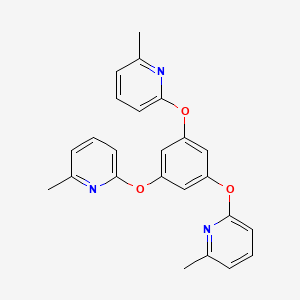
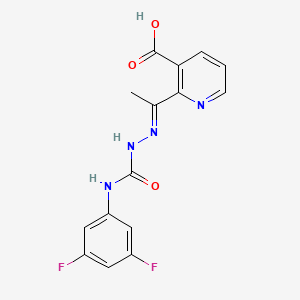

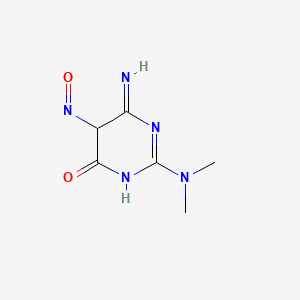
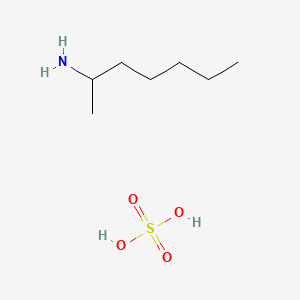

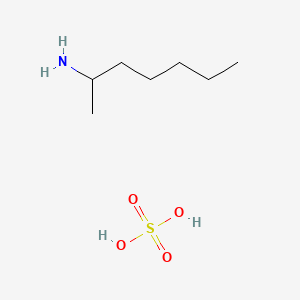
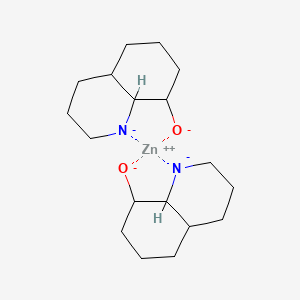
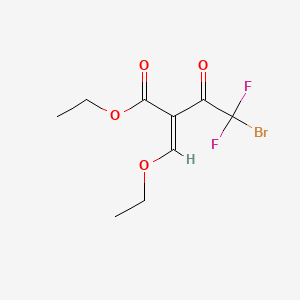

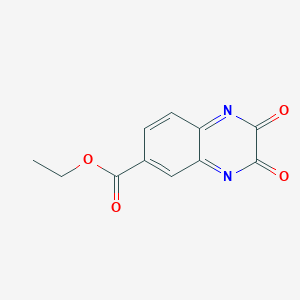
![N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12349395.png)
